molecular formula C17H12O5 B2933974 7-hydroxy-3-(3-methoxybenzoyl)-2H-chromen-2-one CAS No. 902469-58-3

7-hydroxy-3-(3-methoxybenzoyl)-2H-chromen-2-one

Cat. No.: B2933974
CAS No.: 902469-58-3
M. Wt: 296.278
InChI Key: LXEKSGFYMPUKMP-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(3-methoxybenzoyl)-2H-chromen-2-one is a coumarin derivative characterized by a hydroxyl group at position 7 and a 3-methoxybenzoyl substituent at position 3 of the chromen-2-one backbone. This compound belongs to the coumarin family, which is widely studied for its diverse pharmacological and chemical properties, including antimicrobial, anticancer, and ion-sensing applications . The 3-methoxybenzoyl group introduces steric and electronic effects that influence its reactivity, solubility, and biological interactions, distinguishing it from simpler coumarin derivatives.

Properties

IUPAC Name

7-hydroxy-3-(3-methoxybenzoyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-21-13-4-2-3-11(7-13)16(19)14-8-10-5-6-12(18)9-15(10)22-17(14)20/h2-9,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEKSGFYMPUKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(3-methoxybenzoyl)-2H-chromen-2-one can be achieved through various methods. One common approach involves the Baker-Venkataraman rearrangement, which is a key step in the synthesis of chromone derivatives. This method typically involves the reaction of 3-methoxybenzoyl chloride with 7-hydroxy-4-methylcoumarin in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The reaction is carried out at elevated temperatures to facilitate the rearrangement and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(3-methoxybenzoyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group on the benzoyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-oxo-3-(3-methoxybenzoyl)-2H-chromen-2-one.

    Reduction: Formation of 7-hydroxy-3-(3-methoxybenzyl)-2H-chromen-2-one.

    Substitution: Formation of 7-hydroxy-3-(3-hydroxybenzoyl)-2H-chromen-2-one.

Scientific Research Applications

7-hydroxy-3-(3-methoxybenzoyl)-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(3-methoxybenzoyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Antileishmanial Coumarin Analogues

Compounds with modifications at positions 7 and 3 of the chromen-2-one scaffold have demonstrated antileishmanial activity:

  • 7-Methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one: Exhibits an EC50 of 10.5 μg/mL against Leishmania donovani .
  • 7-{[(2R)-3,3-Dimethyloxiran-2-yl]methoxy}-8-[(2R,3R*)-3-isopropenyloxiran-2-yl]-2H-chromen-2-one : Shows an EC50 of 9.9 μg/mL .

Key Differences :

  • The target compound lacks the epoxide or furyl substituents found in these analogues, which are critical for antileishmanial potency.
  • The 3-methoxybenzoyl group may reduce bioavailability compared to the more lipophilic epoxide-containing derivatives.

Copper-Selective Ionophores

Coumarin derivatives functionalized at position 3 are employed in electrochemical sensors for Cu²⁺ detection:

  • 7-Hydroxy-3-(2-methyl-2,3-dihydrobenzo[d]thiazol-2-yl)-2H-chromen-2-one :
    • Nernstian slope, pH range 3–6.0, response time 13 s .
    • Superior selectivity for Cu²⁺ over alkali metals due to the thiazole moiety.
  • Macrocyclic ligands (e.g., crown ethers) : Broader pH tolerance but higher fabrication costs .

Comparison with Target Compound :

  • The 3-methoxybenzoyl group in the target compound lacks the nitrogen/sulfur heteroatoms necessary for strong Cu²⁺ coordination, suggesting lower ion-sensing efficacy compared to thiazole-containing analogues.

Structural Analogues in Cytotoxicity Studies

Coumarins with basic side chains exhibit cytotoxicity against cancer cell lines:

  • Benzopyranone derivatives with amino side chains: LD50 values range from 5.0 to 34.2 μM in lung cancer cells .

Key Contrasts :

  • The target compound’s 3-methoxybenzoyl group is less polar than the amino side chains in cytotoxic analogues, likely reducing cell membrane permeability and anticancer activity.

Flavonoid and Isoflavonoid Analogues

  • Daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one): A flavonoid with a 4-hydroxyphenyl group at position 3 .
  • 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one : NMR data (δ 3.79 ppm for CH3O) and HRMS ([M+Na]+ = 291.06333) confirm structural integrity .

Structural Insights :

  • Replacing the 4-hydroxyphenyl group in daidzein with a 3-methoxybenzoyl group alters electronic properties (e.g., reduced hydrogen-bonding capacity) and may impact antioxidant activity.

Data Tables

Table 2: Sensor Performance Metrics

Ionophore Selectivity (Cu²⁺) pH Range Response Time Reference
7-Hydroxy-3-(thiazole derivative) High 3–6.0 13 s
Macrocyclic crown ether Moderate 2–10 20 s
Target compound (3-methoxybenzoyl) Low (predicted) N/A N/A

Biological Activity

7-Hydroxy-3-(3-methoxybenzoyl)-2H-chromen-2-one, a synthetic derivative of coumarin, has attracted significant attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of oncology and cardiology, owing to its antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14O4C_{16}H_{14}O_{4}, with a molecular weight of approximately 270.28 g/mol. The compound features a hydroxyl group at position 7 and a methoxybenzoyl substituent at position 3 of the chromenone structure, which significantly influences its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Antioxidant Activity : The hydroxy and methoxy groups enable the compound to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage.
  • Enzyme Interaction : The compound modulates the activity of several enzymes involved in metabolic pathways, contributing to its therapeutic effects against diseases like cancer and cardiovascular disorders.
  • Cellular Signaling : It influences signaling pathways that regulate apoptosis and inflammation, enhancing its potential as an anticancer agent.

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant properties. It effectively reduces lipid peroxidation and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in various experimental models.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • In Vitro Studies : In cell line assays, it has shown efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells. For example, modifications at specific positions on the coumarin structure have been linked to enhanced anticancer activity against breast cancer (MCF-7) cells .
  • Mechanisms : The compound induces apoptosis via upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .

Cardioprotective Effects

In animal models, particularly those induced with myocardial infarction via isoproterenol administration, this compound has demonstrated cardioprotective effects. It improves cardiac function by reducing oxidative stress markers and preventing myocardial necrosis .

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
AntioxidantReduces lipid peroxidation; increases SOD activity
AnticancerInhibits proliferation; induces apoptosis in MCF-7 cells
CardioprotectionImproves cardiac function; reduces myocardial injury

Case Studies

  • Cardioprotective Study :
    • Objective : To evaluate the cardioprotective effects against isoproterenol-induced myocardial infarction.
    • Method : Rats were pretreated with varying doses of the compound before isoproterenol administration.
    • Findings : Significant reduction in cardiac injury markers (LDH, CK-MB) and improved ECG patterns were observed .
  • Anticancer Study :
    • Objective : To assess the anticancer properties on various cancer cell lines.
    • Method : Cytotoxicity assays were performed on breast cancer cell lines.
    • Findings : The compound exhibited potent cytotoxic effects, leading to cell cycle arrest and apoptosis induction .

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